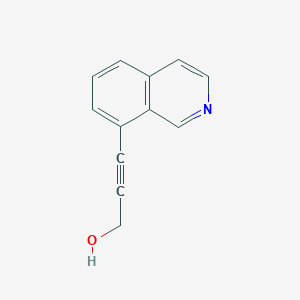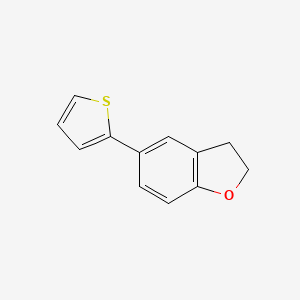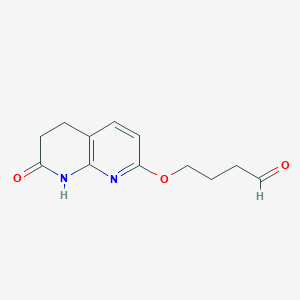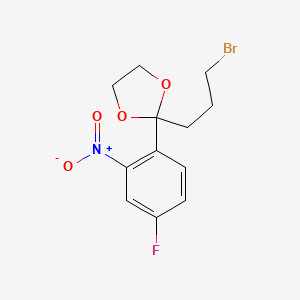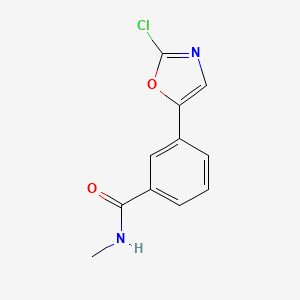
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-substituted oxazole ring attached to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a chloro-substituted precursor can be reacted with an amide to form the oxazole ring.
Attachment of the Benzamide Moiety: The oxazole ring is then coupled with a benzamide derivative under suitable reaction conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while hydrolysis can produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may also play a role in binding to target proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chloro-1,3-oxazol-5-yl)piperidine
- 2-(2-chloro-1,3-oxazol-5-yl)phenol
Uniqueness
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide is unique due to its specific structural features, such as the combination of a chloro-substituted oxazole ring and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-13-10(15)8-4-2-3-7(5-8)9-6-14-11(12)16-9/h2-6H,1H3,(H,13,15) |
Clave InChI |
DNFKKAXZLZVZEZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(O2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
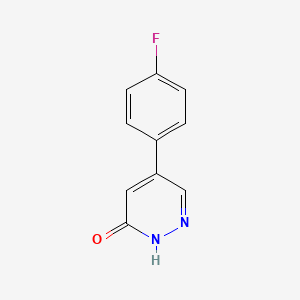

![4-[3-(tert-Butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B8581705.png)
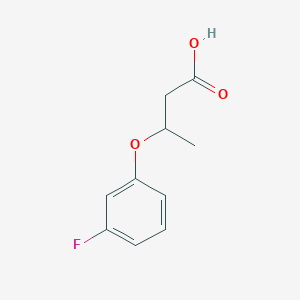
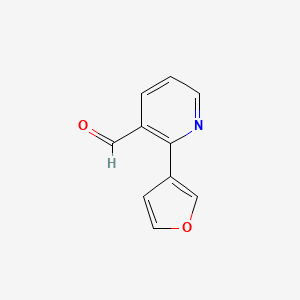
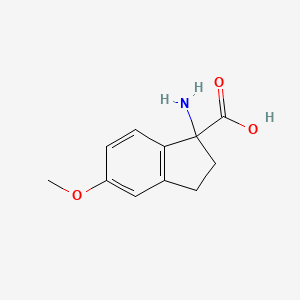
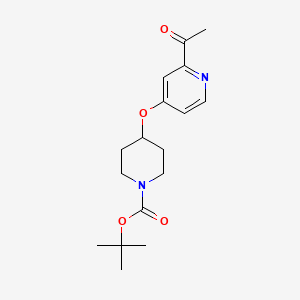
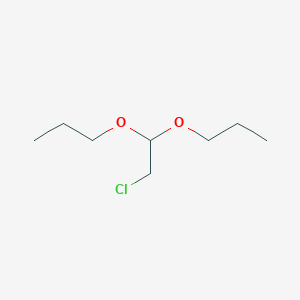
![Trans-4-[(4-amino-5-isoquinolyl)oxy]cyclohexylamine hydrochloride](/img/structure/B8581748.png)
